2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-
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Overview
Description
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)- is a chemical compound with the molecular formula C₁₉H₁₉ClN₂This compound exists as two different geometric isomers, with one of the isomers being particularly useful as an antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has been investigated as a potential antihypertensive agent and antipsychotic drug.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine involves its interaction with specific molecular targets and pathways. As an antipsychotic agent, it is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly dopamine. This modulation helps alleviate symptoms of schizophrenia and other psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic drug with a similar mechanism of action but different chemical structure.
Chlorpromazine: Another antipsychotic drug that shares some pharmacological properties with 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine.
Uniqueness
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine is unique due to its specific chemical structure and its ability to act as both an antihypertensive and antipsychotic agent. Its lack of significant extrapyramidal side effects makes it a promising candidate for further research and development .
Properties
CAS No. |
58441-90-0 |
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Molecular Formula |
C19H19ClN2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |
InChI Key |
KGRYJYZBJQLPFW-CAOOACKPSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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